N,N,4-trimethylbenzenesulfonamide
Overview
Description
N,N,4-trimethylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . It is also known by other names such as p-Toluenesulfonamide, N,N-dimethyl- and N,N-Dimethyl-p-toluenesulfonamide . This compound is characterized by the presence of a benzenesulfonamide group with three methyl substituents, making it a versatile chemical in various applications.
Preparation Methods
The synthesis of N,N,4-trimethylbenzenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with dimethylamine . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
p-Toluenesulfonyl chloride+Dimethylamine→Benzenesulfonamide, N,N,4-trimethyl-+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N,N,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,4-trimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes such as pH regulation and fluid secretion .
Comparison with Similar Compounds
N,N,4-trimethylbenzenesulfonamide can be compared with other similar compounds such as:
p-Toluenesulfonamide: Lacks the N,N-dimethyl substituents, making it less sterically hindered.
N,N-Dimethyl-p-toluenesulfonamide: Similar structure but may have different reactivity due to the position of the methyl groups.
Benzenesulfonamide: The parent compound without any methyl substituents, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N,N,4-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOKGOAHBIPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060520 | |
Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599-69-9, 20725-56-8 | |
Record name | N,N-Dimethyl-p-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonamide, N,N-dimethyl-, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20725-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIMETHYL-P-TOLUENESULFONAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2229 | |
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Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N,N,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-Dimethyl-p-toluenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7HU644XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dimethyl-p-toluenesulfonamide in Fipronil synthesis, as described in the research?
A1: While the provided research articles [, ] don't directly link N,N-Dimethyl-p-toluenesulfonamide to the synthesis of Fipronil, one paper focuses on the "one-step preparation of Fipronil" []. This suggests that N,N-Dimethyl-p-toluenesulfonamide, synthesized with a yield of 80% [], might act as a crucial intermediate or reagent in an alternative, potentially more efficient, synthesis route for Fipronil. Further research is needed to confirm its exact role.
Q2: The research mentions using Sodium amide in liquid ammonia for condensations with N,N-Dimethyl-p-toluenesulfonamide. What are the implications of this reaction for Fipronil synthesis?
A2: The research highlights the use of Sodium amide in liquid ammonia to enable condensations at the p-methyl group of N,N-Dimethyl-p-toluenesulfonamide []. While the study doesn't explicitly connect this reaction to Fipronil synthesis, it reveals a potential pathway for modifying the N,N-Dimethyl-p-toluenesulfonamide structure. This modification could be crucial in enabling its participation in subsequent reactions during a Fipronil synthesis process. Further investigation is necessary to determine if this specific reaction pathway is applicable and efficient for Fipronil production.
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